N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
The compound "N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide" is a unique molecule with a complex structure that lends itself to a variety of applications in scientific research. This compound is characterized by the presence of multiple ring systems, including an adamantyl group, a pyrazole ring, and a cyclopropyl group. Its distinctive structure suggests potential utility in areas such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps, starting from commercially available starting materials. A possible synthetic route includes the preparation of intermediates through cyclization and substitution reactions, leading to the final product. Reaction conditions often involve the use of bases and catalysts to facilitate the formation of the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods: : On an industrial scale, the production of this compound might involve optimized processes that ensure high yield and purity. This could include the use of automated reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes a variety of chemical reactions, including:
Oxidation: : Conversion of specific groups within the molecule to their oxidized forms.
Reduction: : Possible reduction of certain double bonds or ring systems.
Substitution: : Replacement of hydrogen atoms or functional groups with other substituents.
Common Reagents and Conditions: : Reagents commonly used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures and solvent systems tailored to the specific reaction.
Major Products Formed: : Major products from these reactions can include various derivatives of the original compound, often with modified functional groups or enhanced properties for specific applications.
Scientific Research Applications
Chemistry: : In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for the development of new materials and catalysts.
Biology and Medicine: : This compound may have potential applications in medicinal chemistry, possibly as a candidate for drug development due to its complex structure and potential bioactivity. It can be investigated for its interactions with biological targets, such as enzymes or receptors.
Industry: : In the industrial sector, this compound could be utilized in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals and polymers.
Mechanism of Action
Molecular Targets and Pathways Involved: : The mechanism of action for this compound involves its interaction with specific molecular targets, potentially influencing various biological pathways. Its structure allows it to fit into binding sites on enzymes or receptors, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as pyrazolo[1,5-a]pyrimidine derivatives, this compound is unique due to the presence of the adamantyl and cyclopropyl groups. These groups may confer additional stability or reactivity, setting it apart from other related molecules.
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives
Other adamantyl-containing compounds
Cyclopropyl-substituted pyrazoles
This compound's unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
N-[1-(1-adamantyl)pyrazol-3-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F2N6O/c25-21(26)19-8-18(16-1-2-16)28-22-17(12-27-32(19)22)23(33)29-20-3-4-31(30-20)24-9-13-5-14(10-24)7-15(6-13)11-24/h3-4,8,12-16,21H,1-2,5-7,9-11H2,(H,29,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQZQESMJVQIII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=NN(C=C4)C56CC7CC(C5)CC(C7)C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F2N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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